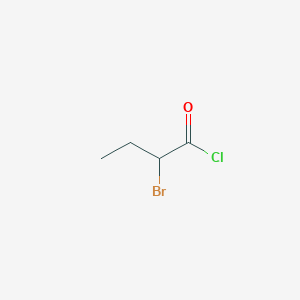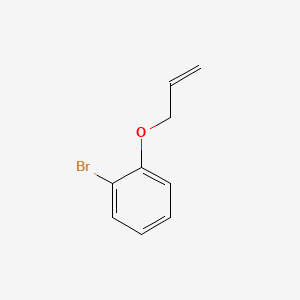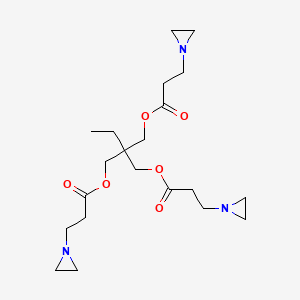
1-Bromo-2,4,6-trifluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2,4,6-trifluorobenzene and its derivatives involves several methods, including selective defluorination and azidation reactions. For instance, 1,3,5-trichloro-2,4,6-trifluorobenzene and 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene undergo selective defluorination with sodium azide in dimethylsulfoxide, leading to triazido derivatives in high yields (Chapyshev & Chernyak, 2013). Such reactions highlight the compound's reactivity and versatility as a precursor in synthetic chemistry.
Molecular Structure Analysis
The molecular structure and conformation of 1-Bromo-2,4,6-trifluorobenzene derivatives have been extensively studied using various analytical techniques. X-ray diffraction analysis and DFT calculations have confirmed the plane structure and molecular conformation, demonstrating the compound's stable crystalline phases and providing insights into its electronic properties (Hamdouni, Boudjada, & Medjroubi, 2019).
Chemical Reactions and Properties
1-Bromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including organometallic transformations, that illustrate its reactivity and potential for functionalization. The compound's ability to participate in regioflexible substitution reactions, as well as its involvement in organometallic chemistry for the selective functionalization of aromatic compounds, showcases its utility in complex organic syntheses (Heiss & Schlosser, 2003).
Scientific Research Applications
Organic Chemistry
1-Bromo-2,4,6-trifluorobenzene is a chemical compound used in scientific research, particularly in the field of organic chemistry . It has a molecular weight of 210.98 and its CAS Number is 2367-76-2 .
Application
This compound is used as a reagent in the synthesis of various organic compounds . For instance, it can undergo a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .
Method of Application
The Br-Mg-exchange reaction involves the use of i-PrMgBr in THF . The specific parameters of this reaction, such as temperature, pressure, and reaction time, would depend on the specific experimental setup and the desired end product.
Results
The outcome of this reaction is an organomagnesium compound . This compound can then be used in the synthesis of other organic compounds, including 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
Solid State Physics
1-Bromo-2,4,6-trifluorobenzene has been used in the field of solid state physics .
Application
This compound, a liquid under ambient conditions, has been crystallised via two different methods, resulting in the formation of non-identical solid-state phases . These phases have very similar packing efficiencies but markedly different packing motifs .
Method of Application
The crystallisation of 1-Bromo-2,4,6-trifluorobenzene was achieved under non-ambient conditions . The specific parameters of this process, such as temperature and pressure, would depend on the specific experimental setup and the desired end product.
Results
The outcome of this process is the formation of two non-identical solid-state phases of 1-Bromo-2,4,6-trifluorobenzene . These phases appear to be directed by classically weak intermolecular halogen – halogen interactions .
Organic Synthesis
1-Bromo-2,4,6-trifluorobenzene has been used in the synthesis of various organic compounds .
Application
This compound has been used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids . It has also been used in the synthesis of 3-bromo-2,5,6-trifluorobenzoic acid and 2,4,5-trifluorobenzoic acid .
Method of Application
The specific methods of synthesis would depend on the desired end product . The reaction conditions, such as temperature, pressure, and reaction time, would be determined by the specific experimental setup.
Results
The outcome of these reactions is the formation of various organic compounds, including 3-ethenyl, 3-ethynyl, 3-aryl and 3-cyclopropyl-2,4,5-trifluorobenzoic acids . Other products include 3-bromo-2,5,6-trifluorobenzoic acid and 2,4,5-trifluorobenzoic acid .
Antibacterial Synthesis
1-Bromo-2,4,6-trifluorobenzene has been used in the field of medicinal chemistry .
Application
The derivatives of this compound can be used as intermediates for the synthesis of quinolone antibacterial .
Method of Application
The specific methods of synthesis would depend on the desired end product . The reaction conditions, such as temperature, pressure, and reaction time, would be determined by the specific experimental setup.
Results
The outcome of these reactions is the formation of quinolone antibacterial . These antibacterials are then used in the treatment of various bacterial infections .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-6-4(9)1-3(8)2-5(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBSPSOGEVCRQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178337 | |
| Record name | 1-Bromo-2,4,6-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,4,6-trifluorobenzene | |
CAS RN |
2367-76-2 | |
| Record name | 2-Bromo-1,3,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2367-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorobromobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002367762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,4,6-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,4,6-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIFLUOROBROMOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG6QA77T6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

